molecular formula C19H24N4O2 B5396387 N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide

Katalognummer B5396387
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: CVADAOTYQQXAFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide, also known as BMN-673, is a promising new drug that has been developed for the treatment of cancer. This drug belongs to a class of drugs known as PARP inhibitors, which have been shown to be effective in the treatment of cancer by targeting the DNA repair pathways in cancer cells. In

Wirkmechanismus

The mechanism of action of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide involves the inhibition of PARP enzymes. PARP enzymes are involved in the repair of single-stranded DNA breaks. When DNA is damaged, PARP enzymes are activated and recruit other proteins to repair the damage. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide binds to the PARP enzyme and prevents it from carrying out its repair function, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to other chemotherapy drugs, making them more effective. Additionally, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising new cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide for lab experiments is its high specificity for PARP enzymes. This makes it a useful tool for studying the role of PARP enzymes in DNA repair and cancer development. However, one limitation of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide is that it is not effective in all types of cancer. It has been shown to be most effective in cancers with defects in DNA repair pathways, such as BRCA-deficient cancers.

Zukünftige Richtungen

There are several future directions for the study of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide. One direction is to explore its potential in combination with other chemotherapy drugs. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to sensitize cancer cells to other chemotherapy drugs, and combining it with other drugs may increase its effectiveness. Another direction is to explore its potential in combination with immunotherapy drugs. Immunotherapy has shown promise in the treatment of cancer, and combining it with N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide may lead to even better outcomes. Finally, further research is needed to determine the optimal dosing and administration schedule for N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide in order to maximize its effectiveness and minimize side effects.
Conclusion
In conclusion, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide is a promising new drug for the treatment of cancer. Its mechanism of action involves the inhibition of PARP enzymes, which are involved in the repair of DNA damage. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been shown to be effective in the treatment of several types of cancer, and has minimal toxicity in normal cells. While there are limitations to its use, such as its effectiveness in only certain types of cancer, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has the potential to be an important new tool in the fight against cancer.

Synthesemethoden

The synthesis method of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the pyridine ring, and the introduction of the morpholine ring. The final step involves the addition of the carboxamide group to the molecule. This synthesis method has been optimized to produce high yields of pure N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide has been extensively studied for its potential as a cancer treatment. It has been shown to be effective in the treatment of several types of cancer, including breast, ovarian, and pancreatic cancer. N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide works by inhibiting the activity of PARP enzymes, which are involved in the repair of DNA damage. By inhibiting PARP enzymes, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)morpholine-2-carboxamide prevents cancer cells from repairing their DNA, leading to cell death.

Eigenschaften

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-23(14-15-6-3-2-4-7-15)18-16(8-5-9-21-18)12-22-19(24)17-13-20-10-11-25-17/h2-9,17,20H,10-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVADAOTYQQXAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3CNCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.